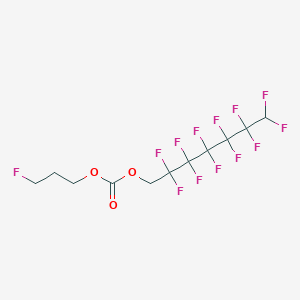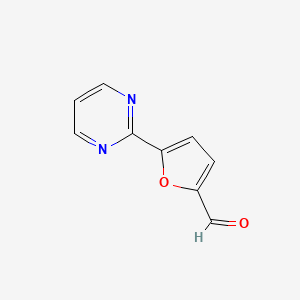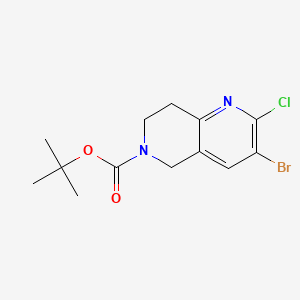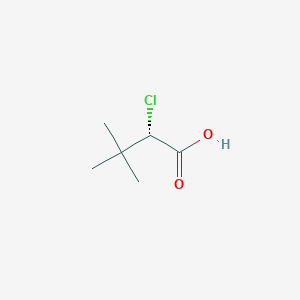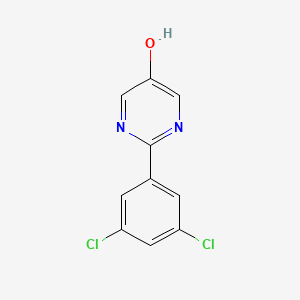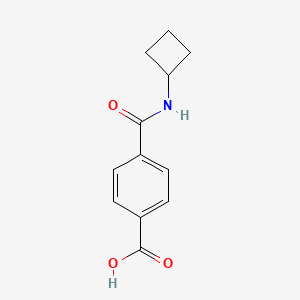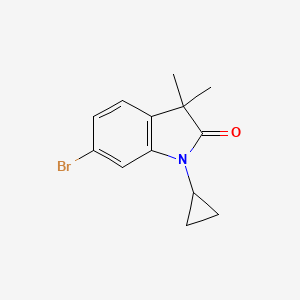
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is a synthetic compound belonging to the indolinone family Indolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one typically involves the bromination of a suitable indolinone precursor. One common method involves the reaction of 1-cyclopropyl-3,3-dimethyl-indolin-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indolinone core can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indolinone derivative, while a Suzuki-Miyaura coupling reaction would result in a biaryl-indolinone compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. For instance, indolinone derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indolinone with similar structural features.
1-Cyclopropyl-3,3-dimethyl-indolin-2-one: The non-brominated precursor of the compound.
6-Bromo-3,3-dimethyl-indolin-2-one: A structurally related compound with a different substitution pattern.
Uniqueness
6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties. The combination of these features makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H14BrNO |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
6-bromo-1-cyclopropyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H14BrNO/c1-13(2)10-6-3-8(14)7-11(10)15(12(13)16)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
GUMNHLWFLSMNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)Br)N(C1=O)C3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



